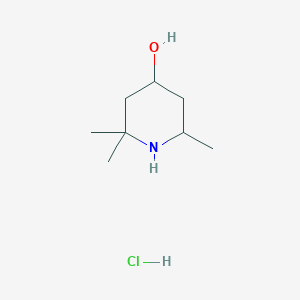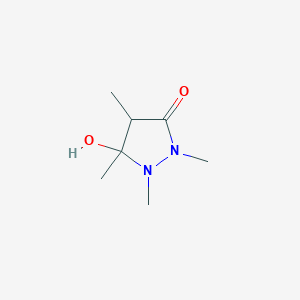
5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2,4,5-tetramethylpyrazolidine with an oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 1,2,4,5-tetramethylpyrazolidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: 1,2,4,5-tetramethylpyrazolidine.
Substitution Products: Various substituted pyrazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1,2,4,5-Tetramethylpyrazolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Hydroxy-1,2,4-trimethylpyrazolidin-3-one: Similar structure but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical behavior and potential applications. This structural feature distinguishes it from other pyrazolidinone derivatives and contributes to its specific reactivity and biological activities.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
5-hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-6(10)8(3)9(4)7(5,2)11/h5,11H,1-4H3 |
Clave InChI |
MKTSNDOFMKLMDE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(N(C1(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



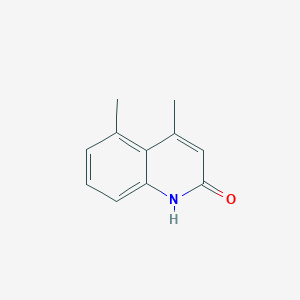
![(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
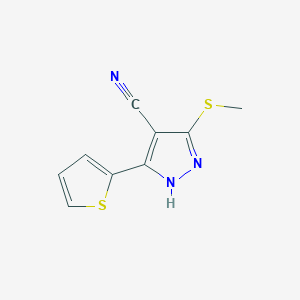
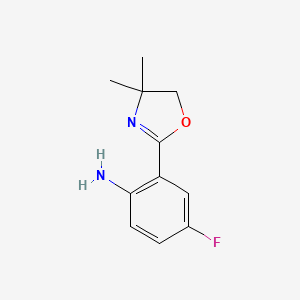

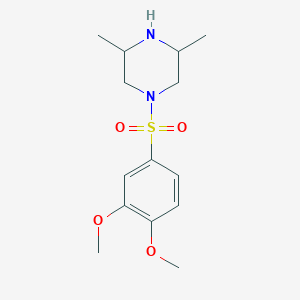

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)


![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
